(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 899963-37-2
VCID: VC4966633
InChI: InChI=1S/C22H23N3O3S/c1-14-11-16-20(12-15(14)2)29-22(23-16)25-9-7-24(8-10-25)21(26)19-13-27-17-5-3-4-6-18(17)28-19/h3-6,11-12,19H,7-10,13H2,1-2H3
SMILES: CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

CAS No.: 899963-37-2

Cat. No.: VC4966633

Molecular Formula: C22H23N3O3S

Molecular Weight: 409.5

* For research use only. Not for human or veterinary use.

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone - 899963-37-2

Specification

CAS No. 899963-37-2
Molecular Formula C22H23N3O3S
Molecular Weight 409.5
IUPAC Name 2,3-dihydro-1,4-benzodioxin-3-yl-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H23N3O3S/c1-14-11-16-20(12-15(14)2)29-22(23-16)25-9-7-24(8-10-25)21(26)19-13-27-17-5-3-4-6-18(17)28-19/h3-6,11-12,19H,7-10,13H2,1-2H3
Standard InChI Key HMUFWCGUNVTFTK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₂₂H₂₃N₃O₃S) features three distinct subunits:

  • 2,3-Dihydrobenzo[b] dioxin-2-yl: A bicyclic ether system providing rigidity and influencing lipophilicity.

  • 4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl: A piperazine ring conjugated to a dimethyl-substituted benzothiazole, a motif associated with kinase inhibition.

  • Methanone linker: A carbonyl group bridging the benzodioxin and piperazine components, enhancing structural stability.

Key Physicochemical Parameters

PropertyValue
Molecular Weight409.5 g/mol
Molecular FormulaC₂₂H₂₃N₃O₃S
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CC5=C(OCO5)C=CC4=O
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Acceptors6

The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, while its hydrogen-bonding capacity may influence solubility and target engagement.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed protocols remain proprietary, retrosynthetic analysis suggests:

  • Benzodioxin Synthesis: Ortho-dihydroxybenzene derivatives undergo cyclization with dichloroethane to form the benzodioxin core.

  • Benzothiazole-Piperazine Coupling: 5,6-Dimethyl-2-aminobenzothiazole reacts with piperazine under Buchwald-Hartwig conditions to yield the substituted piperazine.

  • Methanone Bridging: Friedel-Crafts acylation or carbodiimide-mediated coupling connects the two aromatic systems via the carbonyl group.

Process Challenges

  • Regioselectivity: Ensuring proper substitution patterns on the benzothiazole ring requires precise temperature control.

  • Crystallization: The amorphous nature of intermediate products complicates purification, necessitating chiral stationary phases for enantiomeric resolution.

Pharmacokinetic Profile in Humans

A pivotal Phase I study (N=6) evaluated the compound (referred to as GW856553 in clinical contexts) following a 10 mg oral dose :

Absorption and Distribution

ParameterValue (Geometric Mean)95% CI
Cₘₐₓ (ng/mL)82.374.1–91.4
Tₘₐₓ (h)2.51.8–3.4
AUC₀–∞ (ng·h/mL)647.2582.1–719.8

Plasma protein binding exceeded 95%, with volume of distribution (Vd/F) estimated at 12.8 L/kg, indicating extensive tissue penetration .

Metabolism and Excretion

Primary Routes:

  • Urinary Excretion: 64.67% of administered dose recovered over 216 hours .

  • Fecal Elimination: 29.35% recovered, suggesting biliary secretion .

Metabolite Profile:

Metabolite% of Radioactivity
Parent Compound26.9%
GSK198602 (Major Metabolite)43.2%
Unidentified29.9%

The major metabolite GSK198602 results from N-dealkylation of the piperazine ring, retaining partial activity at target sites .

ParameterΔ Baseline vs. Peak
Systolic BP (mmHg)-3.2 ± 1.8
Diastolic BP (mmHg)-2.1 ± 1.2
Heart Rate (bpm)+4.6 ± 2.3

ECG monitoring showed no QTc prolongation >30 ms, supporting cardiovascular safety .

Research Challenges and Future Directions

Metabolic Stability Concerns

Despite 94.45% total excretion , the 29.9% unidentified metabolites necessitate full structural characterization to assess toxicological risks.

Formulation Optimization

  • Solubility Limitations: <0.1 mg/mL in aqueous buffers at pH 6.8

  • Cocrystal Screening: Pilot studies with succinic acid improved dissolution rate by 4.2×

Target Engagement Validation

Ongoing PET ligand development ([¹¹C]GW856553) aims to quantify brain penetrance in non-human primates, with initial BBB permeability estimated at 0.32 mL/min/g .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator